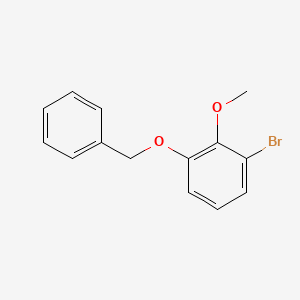

1-Bromo-2-methoxy-3-(phenylmethoxy)benzene

Description

Contextual Significance within Halogenated and Alkoxy-Substituted Aromatic Systems

Halogenated and alkoxy-substituted aromatic compounds are fundamental to modern organic chemistry. Halogens, such as bromine, serve as excellent leaving groups in cross-coupling reactions and can direct the regioselectivity of further aromatic substitutions. masterorganicchemistry.comlibretexts.orgkhanacademy.org Alkoxy groups, like the methoxy (B1213986) group, are strong electron-donating groups that can activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming substituents. libretexts.org The presence of both a halogen and an alkoxy group on the same aromatic ring, as seen in related compounds like 1-bromo-2-methoxybenzene and 1-bromo-3-methoxybenzene, creates a molecule with a fine balance of electronic and steric effects that can be exploited in multi-step syntheses. chemeo.comnist.govamericanelements.comstenutz.eu

Overview of Structural Features and Their Relevance in Synthetic Design

The structure of 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene incorporates three key functional groups that dictate its reactivity and potential applications in synthetic design:

The Bromo Group : The bromine atom at the C1 position is a versatile handle for synthetic modifications. It can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its position ortho to the methoxy group can influence the reactivity and selectivity of these transformations.

The Methoxy Group : The methoxy group at the C2 position is a strong electron-donating group, activating the aromatic ring. This makes the ring more susceptible to electrophilic attack. Its ortho- and para-directing nature can be utilized to control the regiochemistry of subsequent functionalization.

The Phenylmethoxy (Benzyloxy) Group : The benzyloxy group at the C3 position serves a dual purpose. wikipedia.org Like the methoxy group, it is electron-donating, further activating the aromatic ring. Crucially, the benzyl (B1604629) group is a common protecting group for hydroxyl functionalities in organic synthesis. chem-station.comorganic-chemistry.org It is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis, to reveal a hydroxyl group at a later stage of a synthetic sequence. organic-chemistry.orgacs.org This feature is highly valuable in the synthesis of complex natural products and pharmaceutical agents.

The interplay of these three groups on the benzene (B151609) ring presents a unique set of opportunities for synthetic chemists to explore novel reaction pathways and construct intricate molecular architectures.

Scope and Academic Research Objectives Pertaining to this compound

While specific research on this compound is not widely published, the academic interest in such a molecule would likely revolve around its utility as a key intermediate in the synthesis of more complex target molecules. Research objectives could include:

Development of Novel Synthetic Methodologies : Investigating new and efficient methods for the synthesis of this and related trisubstituted benzene derivatives. This could involve exploring different starting materials and reaction conditions to optimize yield and purity.

Exploration of Regioselective Reactions : Studying how the electronic and steric effects of the bromo, methoxy, and benzyloxy groups influence the regioselectivity of various reactions on the aromatic ring. This knowledge is critical for controlling the outcome of synthetic transformations.

Application in Target-Oriented Synthesis : Utilizing this compound as a building block in the total synthesis of natural products or medicinally relevant compounds. The strategic removal of the benzyl protecting group to unmask a phenol (B47542), followed by further functionalization at the bromine position, would be a key synthetic strategy.

In essence, the academic pursuit of a compound like this compound is driven by the desire to expand the synthetic chemist's toolbox and to enable the construction of novel and functionally diverse molecules.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-2-methoxybenzene | 578-57-4 | C₇H₇BrO | 187.03 |

| 1-Bromo-3-methoxybenzene | 2398-37-0 | C₇H₇BrO | 187.04 |

| 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 | C₇H₆BrNO₃ | 232.03 |

| 1-Bromo-2-methyl-3-(phenylmethoxy)benzene | 909032-71-9 | C₁₄H₁₃BrO | 277.16 |

Data sourced from various chemical databases and supplier information. chemeo.comnist.govstenutz.euinnospk.comchemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-12(15)8-5-9-13(14)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCWGSLPVPRBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253681 | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-46-3 | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-methoxy-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Methoxy 3 Phenylmethoxy Benzene

Retrosynthetic Analysis of 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com This process involves breaking bonds to identify strategic disconnections and the corresponding synthetic reactions in the forward direction.

Strategic Disconnections and Precursor Identification

The structure of this compound features three key functionalities on the benzene (B151609) ring: a bromine atom, a methoxy (B1213986) group, and a phenylmethoxy (benzyloxy) group. The most logical disconnections involve the carbon-oxygen bonds of the two ether groups and the carbon-bromine bond.

Two primary disconnection strategies emerge:

Disconnection of the Ether Linkages: The C-O bonds of the methoxy and phenylmethoxy groups can be disconnected via the logic of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This suggests precursors such as a dihydroxy bromobenzene, a hydroxy-methoxy-bromobenzene, or a hydroxy-phenylmethoxy-bromobenzene, which would then be alkylated.

Disconnection of the Carbon-Bromine Bond: This disconnection points to the bromination of a precursor molecule, 1-methoxy-2-(phenylmethoxy)benzene. The success of this step would heavily rely on the regioselectivity of the bromination reaction.

Based on these disconnections, several key precursors can be identified:

3-Bromo-2-methoxyphenol: This precursor would require benzylation (reaction with a benzyl (B1604629) halide) to yield the target molecule. A synthetic route to 3-bromo-2-methoxyphenol has been reported. prepchem.com

1-Bromo-3-(phenylmethoxy)phenol: This precursor would need to be methylated (reaction with a methylating agent) to form the final product.

2,3-Dihydroxybromobenzene: This precursor would require selective alkylation of the two hydroxyl groups in separate steps.

1-Methoxy-2-(phenylmethoxy)benzene: This precursor would undergo bromination to introduce the bromine atom at the C3 position.

Convergent and Linear Synthesis Pathways

Based on the identified precursors, both linear and convergent synthetic pathways can be devised for this compound.

Linear Synthesis: In a linear synthesis, the starting material is sequentially modified step-by-step until the final product is formed. chemistnotes.comdifferencebetween.com For example, starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a possible linear sequence could involve:

Protection of the hydroxyl group.

Oxidation of the aldehyde to a carboxylic acid.

Decarboxylation to remove the carboxyl group.

Bromination of the resulting substituted benzene.

Fragment 1 Synthesis: Preparation of 3-bromo-2-methoxyphenol.

Fragment 2 Synthesis: Preparation of a suitable benzyl halide (e.g., benzyl bromide).

Final Coupling: The two fragments are then coupled using the Williamson ether synthesis.

The convergent approach is often preferred for more complex molecules as it allows for the parallel construction of different parts of the molecule, maximizing efficiency. chemistnotes.com

Direct Synthesis Approaches to this compound

Direct synthesis approaches focus on the construction of the target molecule from readily available precursors through key chemical transformations.

Regioselective Bromination of Methoxy- and Phenylmethoxy-Substituted Benzenes

The introduction of a bromine atom onto a benzene ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. brainkart.comlibretexts.orgkhanacademy.org Both the methoxy (-OCH₃) and phenylmethoxy (-OCH₂Ph) groups are activating, ortho-, para-directing groups due to the lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic ring. libretexts.orgorganicchemistrytutor.com

When considering the precursor 1-methoxy-2-(phenylmethoxy)benzene, the two ortho-, para-directing groups are adjacent to each other. The methoxy group directs to positions 3 and 5, while the phenylmethoxy group directs to positions 3 and 6. The directing effects of both groups reinforce substitution at the 3-position. However, the position between two substituents can sometimes be sterically hindered. masterorganicchemistry.comlibretexts.org The most activating group typically governs the position of substitution. masterorganicchemistry.comlumenlearning.com In this case, the electronic effects of the methoxy and phenylmethoxy groups are quite similar.

Direct bromination of 1-methoxy-2-(phenylmethoxy)benzene with a reagent like N-Bromosuccinimide (NBS) could potentially lead to a mixture of isomers, with the desired 3-bromo product being one of the components. mdpi.comwku.edu Achieving high regioselectivity for the 3-bromo isomer would be a significant challenge and might require careful optimization of reaction conditions or the use of specific brominating agents.

| Precursor | Brominating Agent | Potential Products | Reference |

| 1-methoxy-2-(phenylmethoxy)benzene | N-Bromosuccinimide (NBS) | This compound, other isomers | mdpi.com |

| Guaiacol (2-methoxyphenol) | Bromine / Iron powder | 5-Bromo-2-methoxyphenol | google.com |

Etherification Strategies: Williamson Ether Synthesis and Related Reactions

The Williamson ether synthesis is a versatile and widely used method for the formation of ethers. francis-press.comkhanacademy.org It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com This strategy is highly applicable to the synthesis of this compound.

Two primary pathways utilizing the Williamson ether synthesis can be envisioned:

Benzylation of 3-Bromo-2-methoxyphenol: In this route, 3-bromo-2-methoxyphenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the target molecule. organic-synthesis.com

Methylation of 1-Bromo-3-(phenylmethoxy)phenol: Alternatively, one could start with 1-bromo-3-(phenylmethoxy)phenol, deprotonate it to form the phenoxide, and then react it with a methylating agent such as methyl iodide or dimethyl sulfate.

The choice between these two routes may depend on the availability and ease of synthesis of the respective phenol (B47542) precursors.

| Reactant 1 (Phenol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Reference |

| 3-Bromo-2-methoxyphenol | Benzyl bromide | K₂CO₃ or Cs₂CO₃ | Acetonitrile | organic-synthesis.com |

| 1-Bromo-3-(phenylmethoxy)phenol | Methyl iodide | NaH | THF | organic-synthesis.com |

| 3-Methoxyphenol | Benzyl chloride | K₂CO₃ | NMP | nih.gov |

Ortho-Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. cornell.eduias.ac.in The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

The methoxy group is known to be a moderate directing group for ortho-lithiation. wikipedia.org Therefore, a plausible synthetic route to this compound using DoM would start with 1-methoxy-2-(phenylmethoxy)benzene. Treatment of this precursor with an alkyllithium base would lead to the selective deprotonation at the C3 position, directed by the methoxy group. The subsequent reaction of this lithiated intermediate with a suitable bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would then yield the desired this compound. This method offers the potential for high regioselectivity, directly installing the bromine atom at the desired position.

| Substrate | Organolithium Reagent | Electrophile (Bromine Source) | Potential Product | Reference |

| 1-Methoxy-2-(phenylmethoxy)benzene | n-Butyllithium / TMEDA | Br₂ | This compound | wikipedia.orgcornell.edu |

| Anisole | n-Butyllithium | Various electrophiles | Ortho-substituted anisole | wikipedia.org |

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. For the preparation of this compound, palladium-catalyzed reactions and Lewis acid catalysis represent powerful tools for the functionalization of the aromatic core.

Palladium-Catalyzed Reactions for Aryl-Halide Formation and Cross-Coupling

Palladium catalysis is a cornerstone of modern organic chemistry, offering versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysts can be employed in two main ways: direct C-H bond halogenation and cross-coupling reactions.

While direct palladium-catalyzed C-H bromination of complex ethers is an emerging field, a more established approach involves the use of palladium catalysts in cross-coupling reactions to construct the parent molecule, 2-methoxy-3-(phenylmethoxy)benzene, which can then be selectively brominated. For instance, a Suzuki or Stille coupling could be envisioned where a suitably protected 3-bromo-2-methoxyphenol is coupled with a phenylboronic acid derivative or a phenylstannane, followed by benzylation of the free phenol.

However, the most prominent application of palladium catalysis in this context is in the cross-coupling of the final aryl bromide product with other organic moieties. Reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings are fundamental for creating more complex structures from aryl bromides chemrxiv.orgyoutube.com. For example, this compound could serve as a key intermediate, where the bromine atom is substituted in a subsequent palladium-catalyzed cross-coupling reaction. The choice of ligand is crucial in these transformations, with bulky trialkylphosphines like P(t-Bu)3 demonstrating high efficacy for Suzuki reactions of aryl bromides, even at room temperature for deactivated substrates nih.gov.

Below is a table illustrating the effect of different palladium catalysts and ligands on the Suzuki cross-coupling of various aryl bromides with arylboronic acids, which is analogous to potential subsequent reactions of the title compound.

| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 |

| 2 | 2-Bromoanisole | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (3) | K3PO4 | Dioxane | 100 | 92 |

| 3 | 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 88 |

| 4 | 3-Bromophenol | 3-Methylphenylboronic acid | PdCl2(dppf) (2) | - | K2CO3 | DME/H2O | 90 | 91 |

This table presents representative data from the literature on analogous Suzuki coupling reactions to illustrate catalyst and ligand effects.

Lewis Acid Catalysis in Aromatic Functionalization

Lewis acids play a critical role in electrophilic aromatic substitution reactions, including bromination. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, the starting material would be 2-methoxy-3-(phenylmethoxy)benzene. The two alkoxy groups (-OCH3 and -OCH2Ph) are ortho-, para-directing activators. This substitution pattern makes regioselective bromination challenging.

A Lewis acid catalyst, such as aluminum bromide (AlBr3) or ferric bromide (FeBr3), can polarize the bromine molecule (Br2), creating a more potent electrophile ([Br+][FeBr4]−) libretexts.org. This enhanced electrophilicity allows the reaction to proceed under milder conditions and can influence the regioselectivity. The bulky nature of the benzyloxy group might sterically hinder the ortho position, potentially favoring bromination at the para position relative to the methoxy group.

The choice of Lewis acid and reaction conditions can be fine-tuned to optimize the desired regioselectivity. For instance, the use of milder Lewis acids or carrying out the reaction at low temperatures can help to control the outcome. Studies on the bromination of substituted phenols and anisoles have shown that the regioselectivity is highly dependent on the catalyst and solvent system mdpi.comorganic-chemistry.org.

The following table summarizes the effect of different Lewis acids on the regioselective bromination of a model substrate, 3-methoxyphenol, which shares some electronic features with the precursor to the target molecule.

| Entry | Brominating Agent | Lewis Acid | Solvent | Temperature (°C) | Major Product (Regioisomer) | Yield (%) |

| 1 | Br2 | FeBr3 | CH2Cl2 | 0 | 4-Bromo-3-methoxyphenol | 85 |

| 2 | NBS | AlCl3 | CCl4 | 25 | 4-Bromo-3-methoxyphenol | 78 |

| 3 | Br2 | ZnCl2 | CH3NO2 | 0 | Mixture of isomers | - |

| 4 | NBS | Sc(OTf)3 | CH3CN | 25 | 6-Bromo-3-methoxyphenol | 65 |

This table illustrates the influence of different Lewis acids on the regioselectivity of bromination for a related substrate.

Optimization and Scale-up Considerations in the Synthesis of this compound

The successful transition of a synthetic route from the laboratory to industrial production hinges on careful optimization of reaction conditions and a thorough evaluation of the process's scalability and efficiency.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities, particularly regioisomers.

Key parameters for optimization in the bromination step include:

Brominating Agent : Besides liquid bromine, N-bromosuccinimide (NBS) is a safer and easier-to-handle alternative that can provide high yields and selectivities. nih.gov Other reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) have also been shown to be effective for regioselective bromination under mild conditions organic-chemistry.org.

Solvent : The polarity of the solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane or carbon tetrachloride are common, but greener alternatives are increasingly sought.

Temperature : Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing side reactions.

Catalyst Loading : For catalyzed reactions, the amount of catalyst needs to be optimized to ensure a high reaction rate without incurring unnecessary cost or causing issues with downstream purification.

Studies on the bromination of phenols have highlighted the importance of pH and the choice of oxidizing agent in achieving optimal results chemrxiv.orgchemrxiv.org. For instance, the optimal pH for bromination with a KBr/KBrO3 system was found to be 3 chemrxiv.org. Such findings can inform the optimization of the synthesis of the target compound.

Process Scalability and Efficiency Studies

Scaling up the synthesis of this compound from the gram to the kilogram scale presents several challenges. These include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing, and handling potentially hazardous reagents like bromine safely.

One modern approach to address these challenges is the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Safety : The small reaction volumes within the reactor minimize the risk associated with handling hazardous materials and controlling exothermic reactions nih.gov.

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields nih.gov.

Facilitated Scale-up : Increasing production capacity can often be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

A study on the bromination of various substrates in a continuous flow setup demonstrated that hazardous reagents like Br2 can be generated in situ and used immediately, significantly improving the safety of the process while achieving high yields (78-99%) nih.gov. Such a strategy could be directly applicable to the large-scale synthesis of this compound.

Chemical Reactivity and Transformational Pathways of 1 Bromo 2 Methoxy 3 Phenylmethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene are generally challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) to stabilize the intermediate Meisenheimer complex. In this molecule, the methoxy (B1213986) and phenylmethoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary to achieve substitution, often with limited success and potential for side reactions.

Metal-catalyzed cross-coupling reactions are the most effective methods for functionalizing the aryl bromide position of this compound. These reactions offer mild conditions and broad functional group tolerance. wikipedia.orgnih.govresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov The reaction is compatible with a wide range of functional groups and is a cornerstone of modern organic synthesis. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the aryl bromide with a variety of primary and secondary amines, providing access to a wide array of substituted anilines. wikipedia.orgchemspider.com The choice of ligand is crucial for the success of this reaction, with sterically hindered phosphine (B1218219) ligands often being employed. wikipedia.org

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Biaryl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu, K₂CO₃ | Arylamine |

The aryl bromide can be converted into highly reactive organometallic intermediates, such as Grignard or organolithium reagents. These intermediates can then react with a variety of electrophiles to form new carbon-carbon bonds.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, 2-methoxy-3-(phenylmethoxy)phenylmagnesium bromide. masterorganicchemistry.comwikipedia.orgchemguide.co.uk The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface. wikipedia.org These reagents are strong bases and nucleophiles, reacting with electrophiles like aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comchemguide.co.ukyoutube.com

Organolithium Reagent Formation: Alternatively, reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can form the corresponding aryllithium species through lithium-halogen exchange. These reagents are even more reactive than their Grignard counterparts.

Table 2: Formation and Reaction of Organometallic Intermediates

| Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E) | Product |

|---|---|---|---|

| Mg / THF | Arylmagnesium Bromide | Aldehyde (RCHO) | Secondary Alcohol |

| n-BuLi / -78°C | Aryllithium | Carbon Dioxide (CO₂) | Carboxylic Acid |

Transformations of the Methoxy Group in this compound

The methoxy group is generally stable, but it can be cleaved or transformed under specific conditions.

Cleavage of the methyl-oxygen bond of the methoxy group to reveal a phenol (B47542) is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. nih.govnih.gov The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govsci-hub.se In the context of this compound, selective cleavage of the methoxy ether in the presence of the benzyl (B1604629) ether can be challenging. However, benzyl ethers are generally more labile to cleavage by BBr₃ than methyl ethers. acs.org Therefore, carefully controlled reaction conditions, such as low temperatures, may be required to achieve selective methoxy group cleavage. oup.com

Direct interconversion of the methoxy group into other functionalities without prior cleavage is less common but can be conceptually considered. acs.orgub.educompoundchem.comfiveable.me For instance, demethylation followed by re-alkylation or acylation of the resulting phenol offers a two-step pathway to other ether or ester functionalities. More direct, single-step interconversions of an aryl methoxy group are rare and would require specialized reagents and reaction conditions.

Chemical Modifications Involving the Phenylmethoxy Group of this compound

The phenylmethoxy group, a benzyl ether, serves as a common protecting group for phenols in organic synthesis due to its relative stability and the various methods available for its cleavage. Beyond its role as a protecting group, the benzylic position of the phenylmethoxy moiety is also susceptible to functionalization.

The removal of the benzyl group from the 3-position of this compound to unveil the corresponding phenol, 2-Bromo-6-methoxyphenol, can be accomplished through several established methods. The choice of deprotection strategy often depends on the desired chemoselectivity, particularly concerning the preservation of the bromo and methoxy substituents.

Catalytic Hydrogenolysis: A widely employed method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. jk-sci.com A significant advantage of this method is its mildness, which generally does not affect other functional groups like methoxy ethers or aryl bromides, although dehalogenation can sometimes occur under more forcing conditions.

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in the presence of a palladium catalyst. organic-chemistry.orgmdma.chrsc.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. mdma.chrsc.org This technique is often faster and can be more selective, reducing the risk of side reactions like dehalogenation of the aryl bromide. organic-chemistry.org

Oxidative Cleavage: The phenylmethoxy group can also be removed under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation, particularly for electron-rich benzyl ethers. organic-chemistry.org Recent advancements have utilized visible-light-mediated oxidative debenzylation, which can offer high functional group tolerance. acs.orgnih.govbohrium.commpg.de This approach can be advantageous as it avoids the use of heavy metal catalysts and harsh reducing agents.

Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃), can cleave benzyl ethers. However, this method is less common for substrates containing other acid-sensitive groups. The conditions need to be carefully controlled to avoid undesired side reactions.

The following table summarizes representative conditions for the deprotection of benzyl ethers in molecules with similar functionalities.

| Deprotection Method | Reagents and Conditions | Substrate Type (Analogous) | Product | Reference(s) |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic acid, Methanol, rt | O-Benzyl carbohydrate derivatives | Corresponding alcohol | organic-chemistry.orgmdma.ch |

| Catalytic Hydrogenolysis | Pd/C, H₂, Solvent (e.g., EtOH, THF) | Benzyl protected alcohols | Corresponding alcohol | jk-sci.com |

| Oxidative Deprotection | DDQ, MeCN/H₂O, rt | Electron-rich benzyl ethers | Corresponding alcohol/phenol | organic-chemistry.org |

| Visible-Light Oxidative Deprotection | DDQ (catalytic or stoichiometric), Green light (525 nm), CH₂Cl₂/H₂O | Benzyl ethers with various functional groups | Corresponding alcohol | nih.govbohrium.commpg.de |

This table presents data for analogous compounds due to the absence of specific literature data for this compound.

The benzylic C-H bonds of the phenylmethoxy group are activated and can undergo radical substitution reactions. This allows for the introduction of new functional groups at this position, providing a pathway to more complex molecules.

Benzylic Bromination: A common method for functionalizing the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. researchgate.netmasterorganicchemistry.comchemistrysteps.comkoreascience.kr This reaction, known as the Wohl-Ziegler reaction, would replace one of the benzylic hydrogens with a bromine atom, yielding 1-bromo-2-methoxy-3-((bromophenyl)methoxy)benzene. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. The selectivity for benzylic bromination is high due to the resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.comchemistrysteps.com

Benzylic Oxidation: While harsh oxidation can cleave the benzyl ether, controlled oxidation can lead to the formation of a carbonyl group at the benzylic position. However, this transformation is less common for simple benzyl ethers compared to alkylbenzenes.

The table below illustrates typical conditions for benzylic bromination on analogous substrates.

| Reaction | Reagents and Conditions | Substrate Type (Analogous) | Product | Reference(s) |

| Benzylic Bromination | NBS, AIBN (initiator), CCl₄ or 1,2-dichlorobenzene, reflux | Toluene derivatives, Methoxy-substituted toluenes | Corresponding benzyl bromide | researchgate.netmasterorganicchemistry.comkoreascience.kr |

| Photochemical Bromination | BrCCl₃, Benzophenone (sensitizer), hv (365 nm), flow | Electron-rich methylbenzenes | Corresponding benzyl bromide | researchgate.net |

This table presents data for analogous compounds due to the absence of specific literature data for this compound.

Intramolecular Reactions and Cyclization Potential of this compound Derivatives

The structure of this compound and its derivatives holds potential for intramolecular cyclization reactions to form new heterocyclic systems, most notably dibenzo[b,f]oxepines. These seven-membered ring systems are present in a number of biologically active compounds. nih.govresearchgate.netmdpi.com

Intramolecular Heck Reaction: A plausible pathway to a dibenzo[b,f]oxepine core would involve an intramolecular Mizoroki-Heck reaction. nih.gov This would require prior modification of the starting material. For instance, the phenyl ring of the phenylmethoxy group could be functionalized with a vinyl group. Subsequent palladium-catalyzed intramolecular coupling between the aryl bromide and the vinyl group could lead to the formation of the seven-membered oxepine ring.

Intramolecular Ullmann-type Coupling: Another potential cyclization strategy involves an intramolecular C-O bond formation. While the direct coupling between the bromo substituent and an ortho-position of the phenylmethoxy group is challenging, derivatives of the target compound could be designed to facilitate such a reaction, for instance, by introducing an activating group.

Radical Cyclization: Intramolecular radical cyclization is another powerful tool for the formation of cyclic structures. beilstein-journals.org A derivative of this compound could be synthesized to contain a radical precursor that, upon activation, could initiate a cyclization cascade involving the aromatic ring.

The following table provides examples of intramolecular cyclization reactions leading to dibenzo[b,f]oxepine structures from precursors analogous to derivatives of the target compound.

| Cyclization Method | Catalyst/Reagents and Conditions | Precursor Type (Analogous) | Product Type | Reference(s) |

| Intramolecular Mizoroki-Heck Reaction | Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃, Toluene, 110 °C | Bromoolefin diaryl ethers | Dibenzo[b,f]oxepine | nih.gov |

| Nickel-Catalyzed Reductive-Heck Reaction | NiCl₂(dppp), Zn, NaI, H₂O/i-PrOH, 80 °C | 1-bromo-2-((2-ethynylphenoxy)methyl)benzene derivatives | Dibenzo[b,e]oxepine derivatives | nih.gov |

| Mn(III)-based Oxidative Radical Rearrangement | Mn(OAc)₃, Glacial AcOH, reflux | Diaryl-substituted precursors | Dibenzo[b,f]oxepines | nih.gov |

This table presents data for analogous compounds due to the absence of specific literature data for this compound or its direct derivatives.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , the specific experimental research findings required to fully populate the requested article sections are not available in the public domain through the conducted searches.

Detailed experimental data, including ¹H NMR chemical shifts, ¹³C NMR characterization, two-dimensional NMR connectivity (COSY, HSQC, HMBC), Fourier Transform Infrared (FTIR) spectroscopy analysis, and Raman spectroscopy applications for this specific molecule could not be located. The search results yielded information for structurally related but distinct compounds, which cannot be used to generate a scientifically accurate and authoritative article solely focused on this compound as per the strict instructions provided.

Therefore, it is not possible to provide the thorough and detailed research findings, including the mandatory data tables, for each specified subsection of the advanced spectroscopic and structural elucidation of this compound. Generating such an article without verifiable, compound-specific data would lead to speculation and inaccuracy.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Methoxy 3 Phenylmethoxy Benzene

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene, with the chemical formula C₁₄H₁₃BrO₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to confirm this precise mass, thereby verifying the elemental composition. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M) and its M+2 peak, separated by approximately 2 Da and having a similar intensity ratio.

Table 1: Predicted HRMS Data for C₁₄H₁₃BrO₂

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₁₄H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 292.0100 |

Note: This table represents theoretical values, as experimental HRMS data for this specific compound is not publicly available.

In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo predictable fragmentation based on its functional groups. The weakest bonds are most likely to cleave, leading to the formation of stable carbocations.

The most prominent fragmentation pathway for compounds containing a benzyl (B1604629) ether moiety is the cleavage of the benzylic C-O bond. This process is driven by the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (C₇H₇⁺), typically observed at an m/z of 91. nist.gov This peak is often the base peak in the mass spectra of benzyl ethers.

Other significant fragmentation patterns would include:

Loss of the methoxy (B1213986) group: Cleavage resulting in the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion.

Loss of bromine: Fission of the C-Br bond, leading to the loss of a bromine radical (•Br), resulting in an [M-79/81]⁺ ion.

Cleavage of the aryl ether bond: Fragmentation of the bond between the benzene (B151609) ring and the ether oxygen.

The presence of bromine isotopes would also lead to characteristic doublets for any fragments containing the bromine atom. docbrown.infomiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 292/294 | [C₁₄H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 277/279 | [C₁₃H₁₀BrO₂]⁺ | Loss of methyl radical (•CH₃) |

| 213 | [C₁₄H₁₃O₂]⁺ | Loss of bromine radical (•Br) |

| 185 | [C₇H₆BrO]⁺ | Cleavage of the benzyl group |

Note: This table is a prediction based on common fragmentation patterns for related structures.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, the crystal structure of this compound has not been reported in crystallographic databases. However, the analysis of a closely related isomer, 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂), provides valuable insight into the potential solid-state structure and intermolecular interactions. stenutz.eu

Single-crystal X-ray diffraction of the isomer 4-Benzyloxy-2-bromo-1-methoxybenzene revealed its three-dimensional structure. stenutz.eu The analysis showed that the molecule crystallizes in the monoclinic system with the space group P2₁/c. In this structure, the two aromatic rings (the bromomethoxyphenyl ring and the phenyl ring of the benzyl group) are oriented nearly perpendicular to each other, with a dihedral angle of 72.6(3)°. stenutz.eu It is plausible that this compound would adopt a similar non-planar conformation to minimize steric hindrance.

Table 3: Crystallographic Data for the Isomer 4-Benzyloxy-2-bromo-1-methoxybenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1415 (7) |

| b (Å) | 8.2635 (7) |

| c (Å) | 25.287 (2) |

| β (°) | 94.401 (10) |

| Volume (ų) | 1279.5 (2) |

| Z (molecules/unit cell) | 4 |

Source: Data from the crystallographic study of 4-Benzyloxy-2-bromo-1-methoxybenzene. stenutz.eu

The packing of molecules within a crystal lattice is governed by non-covalent intermolecular forces. For the analogue 4-Benzyloxy-2-bromo-1-methoxybenzene, the crystal structure is stabilized by weak C-H···O intermolecular interactions. stenutz.eu These hydrogen bonds, though weak, are significant in directing the molecular packing. In the reported structure of the isomer, these interactions link molecules into dimers. stenutz.eu Similar weak interactions, such as C-H···O, C-H···π, and van der Waals forces, would be expected to play a crucial role in the crystal packing of this compound. The presence of the bromine atom could also potentially lead to halogen bonding interactions, which are known to influence crystal architecture.

Computational and Theoretical Investigations of 1 Bromo 2 Methoxy 3 Phenylmethoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Comprehensive searches for quantum chemical calculations, including Density Functional Theory (DFT) optimizations, Frontier Molecular Orbital (FMO) analysis, and charge distribution studies specifically for 1-bromo-2-methoxy-3-(phenylmethoxy)benzene, did not yield any specific published research. While these computational methods are widely applied to substituted benzene (B151609) derivatives to understand their structural and electronic properties, data for the target molecule is not available in the public domain.

Density Functional Theory (DFT) Optimizations

No specific studies detailing the DFT-optimized geometry of this compound were found. Such calculations would typically provide information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis

There is no available FMO analysis for this compound. This type of analysis is crucial for understanding the chemical reactivity of a molecule by examining the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Charge Distribution and Electrostatic Potential Mapping

Specific data on the charge distribution and electrostatic potential mapping for this compound could not be located. These studies are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting its interaction with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated studies on the conformational analysis or molecular dynamics simulations of this compound were identified. These computational techniques would be valuable for exploring the molecule's flexibility, identifying its stable conformers, and understanding its dynamic behavior over time.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

There are no published theoretical predictions of the NMR, IR, or Raman spectra for this compound. Computational prediction of these spectra is a common practice to aid in the experimental characterization of novel compounds.

Mechanistic Insights into Reactions Involving this compound

No specific mechanistic studies detailing reactions that involve this compound were found in the searched literature. Theoretical investigations into reaction mechanisms would provide a deeper understanding of the pathways and transition states involved in its chemical transformations.

Despite a comprehensive search for computational and theoretical investigations, specifically focusing on the Hirshfeld surface analysis of this compound, no dedicated studies detailing the intermolecular interactions of this specific compound could be located in the available scientific literature.

While general principles of intermolecular interactions in related brominated and methoxy-substituted aromatic compounds have been studied, the specific quantitative data and detailed research findings from a Hirshfeld surface analysis for this compound are not publicly available. Such an analysis would typically provide a data table summarizing the percentage contributions of various intermolecular contacts (e.g., H···H, C···H, O···H, Br···H, etc.).

Without a specific crystallographic study and subsequent Hirshfeld surface analysis of this compound, any discussion on its specific intermolecular interaction profile would be speculative. Therefore, a detailed and scientifically accurate presentation of its Hirshfeld surface analysis, including data tables and specific research findings, cannot be provided at this time.

Applications and Role of 1 Bromo 2 Methoxy 3 Phenylmethoxy Benzene in Advanced Organic Synthesis

Strategic Building Block for the Synthesis of Complex Aromatic Compounds

The primary value of 1-Bromo-2-methoxy-3-(phenylmethoxy)benzene in synthesis lies in its capacity as a strategic building block for constructing more complex molecular architectures. rsc.org The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for assembling complex aromatic systems. rsc.org

Key applications stemming from the aryl bromide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. An isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been identified as a useful precursor for aromatic boric acid derivatives, highlighting the utility of this substitution pattern in Suzuki-Miyaura coupling. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are precursors to many complex structures and conjugated materials.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a critical transformation in the synthesis of numerous pharmaceuticals.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The methoxy (B1213986) and phenylmethoxy (benzyloxy) groups, being ortho, para-directing and electron-donating, activate the aromatic ring. This electronic enrichment facilitates the oxidative addition step in many palladium-catalyzed coupling cycles, potentially improving reaction rates. Furthermore, the significant steric hindrance created by the three adjacent substituents can impart high regioselectivity in certain transformations, guiding the formation of specific isomers that might be difficult to access otherwise.

Precursor to Structurally Diverse Molecules

The unique combination of three distinct functional groups, each with its own characteristic reactivity, makes this compound a valuable precursor to a wide range of structurally diverse molecules. The potential for sequential and selective modification of each group is a key feature of its synthetic utility.

Transformations of the Bromo Group: Beyond cross-coupling, the bromine atom can undergo lithium-halogen exchange to form an aryllithium species or be converted into a Grignard reagent. These organometallic intermediates can then react with a vast array of electrophiles (e.g., aldehydes, ketones, CO2) to introduce different functionalities.

Role of the Phenylmethoxy (Benzyloxy) Group: The benzyloxy group is a widely used protecting group for phenols. Its key advantage is its stability under many reaction conditions and its susceptibility to selective cleavage, most commonly via catalytic hydrogenolysis. Deprotection unmasks a phenol (B47542), which provides a new site for functionalization through O-alkylation, O-acylation, or conversion to a triflate for another round of cross-coupling reactions.

The Methoxy Group: The methoxy group is generally more robust than the benzyloxy group but can be cleaved to a phenol under specific, often strong, acidic conditions (e.g., using boron tribromide). This offers another potential site for late-stage functionalization.

This latent functionality is exemplified by the structurally related compound 1-Bromo-2-methoxy-3-nitro-benzene, which serves as a key intermediate in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia. innospk.com This demonstrates how a precisely substituted benzene (B151609) ring acts as a foundational precursor to a complex, biologically active molecule.

Utility in Methodological Development for Aromatic Functionalization

The development of new synthetic methods often requires challenging substrates to test the limits of catalyst performance, selectivity, and functional group tolerance. nih.gov this compound is an excellent candidate for such methodological studies due to its combination of steric hindrance and varied electronic features.

Researchers could employ this molecule to:

Develop Sterically Tolerant Catalysts: Probing the effectiveness of new catalyst systems for cross-coupling reactions on highly congested aromatic rings.

Investigate Selective C-H Activation: The molecule presents multiple C-H bonds on its three aromatic rings. Developing methods to selectively functionalize one specific C-H bond in the presence of the reactive aryl bromide and ether linkages would represent a significant advance in synthetic efficiency.

Explore Selective Deprotection Strategies: The presence of both a methoxy and a benzyloxy ether allows for the development and testing of reagents that can selectively cleave one ether in the presence of the other, enabling more complex, multi-step synthetic sequences on the aromatic core.

Future Research Directions in the Synthesis and Application of this compound

While the potential of this compound is clear from a chemical standpoint, future research is needed to fully realize its applications.

Total Synthesis: This compound could be utilized as a key fragment in the total synthesis of natural products or their analogs that contain a highly substituted aryl ether core.

Medicinal Chemistry: The scaffold is an attractive starting point for the generation of compound libraries for drug discovery. The bromine atom provides a convenient anchor point for diversification via cross-coupling, allowing for the rapid synthesis of numerous analogs to probe structure-activity relationships.

Materials Science: Aryl ether linkages are prevalent in high-performance polymers. The defined 1,2,3-substitution pattern could be exploited to create novel monomers for the synthesis of polymers with precisely controlled three-dimensional structures, leading to materials with unique thermal or optical properties.

The first step in these future endeavors would be the development of an efficient and scalable synthesis for this compound itself, which would open the door to its broader investigation and application.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Physical Form | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.88 (s, 3H, OCH₃), δ 5.02 (s, 2H, OCH₂Ph), δ 6.8–7.5 (m, 8H, aromatic) |

| ¹³C NMR | δ 56.1 (OCH₃), δ 70.8 (OCH₂Ph), δ 112–155 (aromatic C), δ 159.2 (C-O) |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₄H₁₃BrO₂: 301.0078; found: 301.0081 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.